N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
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Overview
Description
N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a phenylethenyl group, a sulfonylamino group, and a phenoxyacetamide moiety. Its unique chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to them, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways that these receptors are involved in, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The affected pathways are those regulated by EGFR and VEGFR-2. These pathways are involved in cell proliferation, survival, angiogenesis, and metastasis . By inhibiting these receptors, the compound disrupts these pathways, leading to a reduction in tumor growth and spread .
Pharmacokinetics
It is mentioned that the compound and its derivatives meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements . This suggests that the compound has favorable bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activity, disruption of the signaling pathways they regulate, and a decrease in the proliferation of cancer cells . This leads to a reduction in tumor growth and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the phenylethenyl sulfonylamino intermediate. This intermediate is then reacted with a phenoxyacetamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylamino group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide include:
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of efficacy, selectivity, and versatility .
Properties
IUPAC Name |
N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLUZLAEAJADQK-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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